molecular formula C8H7N3O B156248 5-Phenyl-1,3,4-oxadiazol-2-amine CAS No. 1612-76-6

5-Phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B156248
CAS No.: 1612-76-6
M. Wt: 161.16 g/mol
InChI Key: CQSFYCBGVMWPCM-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-oxadiazol-2-amine: is a heterocyclic compound that contains an oxadiazole ring with a phenyl group attached at the 5-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of benzophenone hydrazide. One common method is the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl₃) as a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Phenyl-1,3,4-oxadiazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential as herbicides, fungicides, and insecticides .

Comparison with Similar Compounds

    1,3,4-Oxadiazole: A heterocyclic compound with similar structural features but without the phenyl and amine groups.

    5-Methyl-1,3,4-oxadiazol-2-amine: Similar to 5-Phenyl-1,3,4-oxadiazol-2-amine but with a methyl group instead of a phenyl group.

    5-(2-Pyridyl)-1,3,4-oxadiazol-2-amine: Contains a pyridyl group instead of a phenyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. The amine group provides a site for further functionalization, allowing the synthesis of a wide range of derivatives with tailored properties .

Properties

IUPAC Name

5-phenyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSFYCBGVMWPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167087
Record name 1,3,4-Oxadiazole, 2-amino-5-phenyl-
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612-76-6
Record name 2-Amino-5-phenyl-1,3,4-oxadiazole
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Record name 1,3,4-Oxadiazole, 2-amino-5-phenyl-
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Record name 1612-76-6
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Record name 1,3,4-Oxadiazole, 2-amino-5-phenyl-
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Record name 2-Amino-5-phenyl-1,3,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is the structure of 5-phenyl-1,3,4-oxadiazol-2-amine characterized?

A2: The crystal structure of this compound reveals key structural features []:

  • Bond Lengths: The C-O and C=N bond lengths within the oxadiazole ring are nearly identical, despite the different substituents attached [].
  • Planarity: The phenyl ring and the oxadiazole ring show a slight inclination of 13.42° relative to each other [].
  • Hydrogen Bonding: In the crystal structure, molecules interact via N-H⋯N hydrogen bonds, forming chains along a specific axis [].

Q2: How can this compound be used in medicinal chemistry?

A3: The research highlights the potential of using this compound as a building block for novel α-aminophosphonates and α-aminophosphonic acids []. These compounds, derived from this compound through reactions with aromatic aldehydes and phosphorus reagents, demonstrate potential as antiviral agents, specifically virucidal agents []. Further modifications and investigations into their structure-activity relationships could lead to compounds with improved antiviral profiles.

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